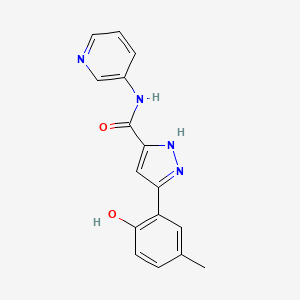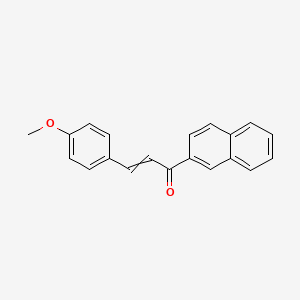![molecular formula C21H30O B14092369 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol, also known as o-farnesylphenol, is an organic compound with the molecular formula C21H30O. This compound is characterized by a phenol group attached to a farnesyl chain, which is a type of polyprenyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol typically involves the coupling of a farnesyl group with a phenol group. One common method involves the use of a Grignard reagent, where the farnesyl bromide reacts with phenol in the presence of a catalyst such as lithium copper chloride (Li2CuCl4). The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic coupling reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
科学的研究の応用
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the farnesyl chain can interact with lipid membranes. These interactions can influence cellular signaling pathways, enzyme activities, and gene expression .
類似化合物との比較
Similar Compounds
Farnesol: A related compound with a similar farnesyl chain but lacking the phenol group.
Geraniol: Another related compound with a similar structure but different functional groups.
Quinones: Compounds formed by the oxidation of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol.
Uniqueness
This compound is unique due to its combination of a phenol group and a farnesyl chain. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C21H30O |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol |
InChI |
InChI=1S/C21H30O/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-20-13-5-6-14-21(20)22/h5-6,9,11,13-15,22H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ |
InChIキー |
SLHNPDOXSIPPRE-CFBAGHHKSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14092299.png)
![1-(3-Fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092313.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene](/img/structure/B14092330.png)
![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B14092339.png)

![8-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092351.png)
![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)

![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)

![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
